Cas no 52997-74-7 (2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride)
2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride
- 2-(4-TRIFLUOROMETHYL-PHENYL)-ETHYLAMINE HYDROCHLORIDE
- 2-(4-Trifluoromethyl-phenyl)-ethylamine, HCl
- 2-[4-(TRIFLUOROMETHYL)PHENYL]ETHANAMINE HYDROCHLORIDE
- 2-(4-trifluoromethylphenyl)ethylamine hydrochloride
- 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
- A829340
- 2-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride
- MAPCNSROFGNSAV-UHFFFAOYSA-N
- SCHEMBL4369846
- 2-[4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
- 2-(4-trifluoromethylphenyl)ethyl amine hcl
- F2147-0682
- 2-[4-(trifluoromethyl)phenyl]ethanamine hydrochloride;2-(4-TRIFLUOROMETHYL-PHENYL)-ETHYLAMINE HCL
- 2-(4-(trifluoromethyl)phenyl)-ethylamine hydrochloride
- MFCD08436160
- 2-(4-trifluoromethyl-phenyl)-ethylaminehydrochloride
- EN300-07637
- SB37525
- Z235319541
- 2-(4-TRIFLUOROMETHYL-PHENYL)-ETHYLAMINE HCL
- 52997-74-7
- FS-4416
- 2-(4-trifluoromethyl-phenyl)-ethylamine, AldrichCPR
- DTXSID80610040
- AKOS017343989
- 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride
-
- MDL: MFCD08436160
- Inchi: 1S/C9H10F3N.ClH/c10-9(11,12)8-3-1-7(2-4-8)5-6-13;/h1-4H,5-6,13H2;1H
- InChI Key: MAPCNSROFGNSAV-UHFFFAOYSA-N
- SMILES: Cl.FC(C1C=CC(=CC=1)CCN)(F)F
Computed Properties
- Exact Mass: 225.05300
- Monoisotopic Mass: 225.0532115g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 147
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.2±0.1 g/cm3
- Boiling Point: 210.5±35.0 °C at 760 mmHg
- Flash Point: 86.4±10.6 °C
- PSA: 26.02000
- LogP: 3.70890
- Vapor Pressure: 0.2±0.4 mmHg at 25°C
2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride Security Information
- Signal Word:Warning
- Hazard Statement: H302;H319
- Warning Statement: P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Room temperature
2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 040727-1g |
2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride |
52997-74-7 | 97% | 1g |
£34.00 | 2022-03-01 | |
| Fluorochem | 040727-5g |
2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride |
52997-74-7 | 97% | 5g |
£113.00 | 2022-03-01 | |
| Fluorochem | 040727-25g |
2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride |
52997-74-7 | 97% | 25g |
£345.00 | 2022-03-01 | |
| AstaTech | 66805-1/G |
2-(4-TRIFLUOROMETHYL-PHENYL)-ETHYLAMINE HCL |
52997-74-7 | 97% | 1g |
$30 | 2023-09-16 | |
| AstaTech | 66805-5/G |
2-(4-TRIFLUOROMETHYL-PHENYL)-ETHYLAMINE HCL |
52997-74-7 | 97% | 5g |
$100 | 2023-09-16 | |
| AstaTech | 66805-25/G |
2-(4-TRIFLUOROMETHYL-PHENYL)-ETHYLAMINE HCL |
52997-74-7 | 97% | 25g |
$306 | 2023-09-16 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0040S-5g |
2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride |
52997-74-7 | 96% | 5g |
831.08CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0040S-25g |
2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride |
52997-74-7 | 96% | 25g |
3375.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0040S-100g |
2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride |
52997-74-7 | 96% | 100g |
8904.45CNY | 2021-05-08 | |
| TRC | T797363-50mg |
2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride |
52997-74-7 | 50mg |
$ 50.00 | 2022-06-02 |
2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride Suppliers
2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
Additional information on 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride
Introduction to 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride (CAS No. 52997-74-7)
2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride, identified by the chemical identifier CAS No. 52997-74-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amine derivatives, featuring a trifluoromethyl group on the aromatic ring, which confers unique electronic and steric properties. The presence of the hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and drug development.
The structural motif of 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride incorporates a benzene ring substituted with a trifluoromethyl group at the para position relative to an ethylamine moiety. This specific arrangement imparts distinct pharmacophoric characteristics, making it a candidate for exploration in various therapeutic areas. The trifluoromethyl group is particularly noteworthy, as it is frequently employed in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity to biological targets.
In recent years, there has been growing interest in amine derivatives as pharmacological agents due to their ability to interact with biological receptors and enzymes. The compound 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride has garnered attention in academic and industrial research for its potential applications in the development of novel therapeutics. Its molecular structure suggests potential interactions with serotonin receptors, which are implicated in conditions such as depression, anxiety, and neurodegenerative disorders.
Recent studies have highlighted the significance of trifluoromethyl-containing compounds in drug design. The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of adjacent functional groups, thereby affecting receptor binding kinetics. This feature has been exploited in the design of small-molecule inhibitors and agonists targeting various neurological and cardiovascular diseases. The ethylamine moiety in 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride further contributes to its pharmacological profile by providing a basic nitrogen that can engage in hydrogen bonding or ionic interactions with biological targets.
The synthesis of 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride typically involves multi-step organic reactions, including nucleophilic aromatic substitution, reduction, and salt formation. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been utilized to construct the aromatic core efficiently.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride to potential biological targets. These studies often employ docking algorithms to predict how the compound interacts with proteins such as neurotransmitter receptors or enzymes involved in metabolic pathways. The predicted binding affinities and interaction patterns provide critical insights into its pharmacological activity and potential therapeutic utility.
The pharmacokinetic properties of 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride are also subjects of extensive research. Factors such as solubility, permeability, and metabolic stability are carefully evaluated to determine its suitability for drug development. The hydrochloride salt form enhances solubility in aqueous media, facilitating formulation into oral or injectable dosage forms. Additionally, metabolic stability studies help identify potential pathways for drug degradation, which can inform dosing regimens and minimize side effects.
In clinical research settings, derivatives of 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride have been investigated for their potential therapeutic effects. Preclinical studies have explored its activity in models of depression and anxiety disorders, where modulation of serotonin receptor activity is key. While these studies provide promising preliminary data, further research is necessary to assess safety profiles and optimal dosing strategies before human trials can commence.
The role of computational tools in drug discovery has significantly advanced the development process for compounds like 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride. High-throughput virtual screening (HTVS) techniques allow researchers to rapidly evaluate large libraries of compounds for potential biological activity. Machine learning algorithms have been trained on vast datasets to predict drug-like properties and prioritize candidates for experimental validation.
The industrial production of 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride adheres to Good Manufacturing Practices (GMP) to ensure consistency and quality control. Large-scale synthesis requires careful optimization to minimize impurities and maximize yield while maintaining cost-effectiveness. Continuous flow chemistry has emerged as a promising approach for synthesizing complex molecules like this one efficiently on an industrial scale.
The environmental impact of chemical synthesis is also a growing concern in pharmaceutical research. Green chemistry principles have been applied to develop more sustainable methods for producing intermediates such as 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride. These approaches focus on reducing waste generation, minimizing hazardous reagents, and improving energy efficiency throughout the synthetic process.
Future directions in research may explore novel derivatives of 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride, leveraging structure-activity relationship (SAR) studies to enhance potency or selectivity for specific therapeutic targets. Advances in biocatalysis could also enable more efficient synthesis routes using enzymatic methods rather than traditional chemical reactions.
In conclusion,2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride (CAS No. 52997-74-7) represents an intriguing compound with significant potential in pharmaceutical development. Its unique structural features make it a valuable scaffold for designing novel therapeutics targeting neurological disorders among others areas . Continued research efforts will be essential to fully elucidate its pharmacological properties and translate these findings into clinical applications that benefit patients worldwide.
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